molecular formula C11H13NO4 B8669852 Methyl 4-(2-nitrophenyl)butanoate CAS No. 22824-20-0

Methyl 4-(2-nitrophenyl)butanoate

Cat. No. B8669852
Key on ui cas rn: 22824-20-0
M. Wt: 223.22 g/mol
InChI Key: BXLRVOCJXZLXBD-UHFFFAOYSA-N
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Patent
US08242282B2

Procedure details

A mixture of methyl 4-(4-nitrophenyl)butanoate and methyl 4-(2-nitrophenyl)butanoate (2.24 g, 10.03 mmol) and 0.2 g of 10% Pd/C in 40 mL of methanol was vigorously stirred under hydrogen air. The mixture was stirred for 4 h at room temperature (monitored by TLC), and filtered through Celite. The solvent was evaporated. The residue was purified by chromatography to give the title compound (0.80 g, 41%): NMR (400 MHz in CDCl3, Bruker AVANCE-400): δ 1.89 (m, 2H, CH2), 2.31 (t, 2H, CH2—CH2—COOMe), 2.53 (t, 2H, CH2), 3.58 (br, 2H, NH2), 3.65 (s, 3H, OMe), 6.61 (d, 2H, J=3.5 Hz, Ar—H), 6.95 (d, 2H, J=3.4 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:5]=1)([O-])=O.[N+](C1C=CC=CC=1CCCC(OC)=O)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCC(=O)OC
Name
Quantity
2.24 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCC(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under hydrogen air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 h at room temperature (monitored by TLC)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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